molecular formula C31H23N3OS B12461798 2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide

2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide

Cat. No.: B12461798
M. Wt: 485.6 g/mol
InChI Key: YSMLKRODGDBEPE-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, substituted with an ethylphenyl group, a naphthalenyl-thiazolyl group, and a carboxamide functional group. The unique structure of this compound makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethylphenyl and naphthalenyl-thiazolyl groups through various substitution reactions. The final step involves the formation of the carboxamide group.

    Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reactions: The ethylphenyl group can be introduced through Friedel-Crafts alkylation, while the naphthalenyl-thiazolyl group can be added via a nucleophilic substitution reaction.

    Carboxamide Formation: The final step involves the reaction of the substituted quinoline with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalen-1-yl-quinoline-4-carboxylic acid: Similar structure but lacks the ethylphenyl and thiazolyl groups.

    Naphthalene-substituted 2,3,4,5-tetraphenylsiloles: Different core structure but similar naphthalenyl substitution.

Uniqueness

The uniqueness of 2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C31H23N3OS

Molecular Weight

485.6 g/mol

IUPAC Name

2-(4-ethylphenyl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C31H23N3OS/c1-2-20-14-16-22(17-15-20)28-18-26(25-11-5-6-13-27(25)32-28)30(35)34-31-33-29(19-36-31)24-12-7-9-21-8-3-4-10-23(21)24/h3-19H,2H2,1H3,(H,33,34,35)

InChI Key

YSMLKRODGDBEPE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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